

An In-depth Technical Guide to the Infrared Spectroscopy of Hexamethyl Tungsten

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexamethyl tungsten*

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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of **hexamethyl tungsten** ($\text{W}(\text{CH}_3)_6$). It includes a summary of its vibrational spectroscopic data, detailed experimental protocols for its synthesis, and a general procedure for its IR analysis. This document is intended to serve as a valuable resource for professionals working in organometallic chemistry and related fields.

Introduction

Hexamethyl tungsten, $\text{W}(\text{CH}_3)_6$, is a notable organometallic compound due to its unusual distorted trigonal prismatic molecular geometry.^{[1][2]} Initially, its structure was believed to be octahedral based on early infrared spectroscopy interpretations.^{[1][2][3]} However, further investigations using gas-phase electron diffraction and single-crystal X-ray diffraction confirmed its C_{3v} symmetry.^{[1][2]} As an air-sensitive and volatile crystalline solid, handling **hexamethyl tungsten** requires specialized techniques.^{[1][2]} Infrared spectroscopy remains a crucial tool for characterizing this compound, providing insights into its bonding and structural dynamics.

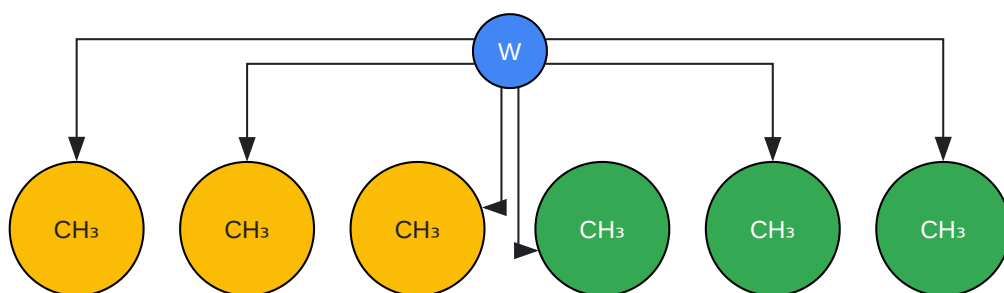
Infrared Spectroscopic Data

The infrared spectrum of **hexamethyl tungsten** exhibits characteristic absorption bands corresponding to the vibrations of its constituent methyl groups and the tungsten-carbon bonds. The quantitative data from IR spectroscopic studies are summarized in the table below.

Vibrational Frequency (cm ⁻¹)	Assignment	Reference
2980	C-H stretching	[4]
2870	C-H stretching	[4]
1395	C-H deformation	[4]
1090	C-H deformation	[4]
800	CH ₃ rocking	[4]
482	W-C stretching	[4]

Molecular Structure and Vibrational Modes

The distorted trigonal prismatic structure of **hexamethyl tungsten** is a key factor in its vibrational spectrum. The molecule consists of a central tungsten atom bonded to six methyl groups.



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Figure 1: Molecular structure of **hexamethyl tungsten**.

Experimental Protocols

The synthesis and spectroscopic analysis of **hexamethyl tungsten** require stringent air-free and anhydrous conditions due to its high reactivity and instability.

4.1 Synthesis of **Hexamethyl Tungsten**

An improved and reliable method for the synthesis of **hexamethyl tungsten** involves the use of trimethylaluminium.^{[1][2][3]}

Materials:

- Tungsten hexachloride (WCl_6)
- Trimethylaluminium ($\text{Al}(\text{CH}_3)_3$)
- Trimethylamine ($\text{N}(\text{CH}_3)_3$)
- Anhydrous diethyl ether (Et_2O)
- Anhydrous solvents for extraction and washing (e.g., light petroleum)
- Schlenk line or glovebox for inert atmosphere operations

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of tungsten hexachloride in diethyl ether is prepared.
- To this solution, trimethylamine is added, followed by the slow addition of trimethylaluminium. The reaction stoichiometry is as follows: $\text{WCl}_6 + 6 \text{Al}(\text{CH}_3)_3 \rightarrow \text{W}(\text{CH}_3)_6 + 6 \text{Al}(\text{CH}_3)_2\text{Cl}$ ^{[1][3]}
- The reaction mixture is stirred at a controlled temperature, typically around 0°C , to prevent thermal decomposition of the product.^[4]
- After the reaction is complete, the solvent is removed under vacuum.
- The **hexamethyl tungsten** product is extracted from the residue using a non-polar solvent like light petroleum.

- The resulting solution is filtered to remove any insoluble byproducts.
- **Hexamethyl tungsten** is isolated as a red crystalline solid by cooling the solution and allowing the product to crystallize. The compound is highly volatile and sublimes readily at low temperatures.^[4]

4.2 Infrared Spectroscopy

Due to the air-sensitive and volatile nature of **hexamethyl tungsten**, its infrared spectrum is typically recorded in solution or as a thin film prepared under an inert atmosphere.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer
- Airtight IR sample cell (e.g., a liquid cell with NaCl or KBr windows) or an attenuated total reflectance (ATR) accessory within a glovebox.

Procedure:

- Sample Preparation (Solution):
 - Inside a glovebox, a dilute solution of **hexamethyl tungsten** is prepared using an anhydrous, IR-transparent solvent (e.g., carbon tetrachloride or a hydrocarbon solvent).^[4]
 - The solution is carefully transferred to an airtight liquid IR cell.
- Sample Preparation (Thin Film):
 - A small amount of solid **hexamethyl tungsten** can be sublimed onto a cold KBr plate under vacuum to form a thin film. This plate must be quickly transferred to the spectrometer to prevent decomposition.
- Data Acquisition:
 - A background spectrum of the solvent or the empty sample holder is recorded.
 - The sample spectrum is then acquired.

- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.



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Figure 2: Experimental workflow for synthesis and IR analysis.

Safety and Handling

Hexamethyl tungsten is an air-sensitive and thermally unstable compound that can decompose, releasing methane and ethane.[3] All manipulations should be carried out under an inert atmosphere using appropriate techniques (Schlenk line or glovebox). It is also highly volatile and should be handled in a well-ventilated area.

Conclusion

The infrared spectroscopy of **hexamethyl tungsten** provides essential data for its characterization. The distinct vibrational frequencies for C-H and W-C bonds are consistent with its unique molecular structure. The synthesis and handling of this compound require specialized protocols due to its instability. This guide offers a foundational understanding for researchers and professionals engaged in the study and application of such organometallic compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Infrared Spectroscopy of Hexamethyl Tungsten]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219911#infrared-spectroscopy-of-hexamethyl-tungsten]

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